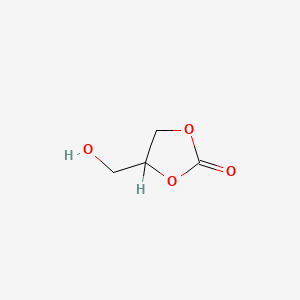

4-(Hydroxymethyl)-1,3-dioxolan-2-one

Cat. No. B1199593

:

931-40-8

M. Wt: 118.09 g/mol

InChI Key: JFMGYULNQJPJCY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05580647

Procedure details

Following a similar preparation as described by D'Alelio and Huemmer (J. Poly. Sci., 5, 1967, pp. 307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer and thermometer, was added 87 g (0.74 mol.) of glycerol carbonate, followed by 1000 ml of benzene, 100 ml dioxane and 0.95 g of BHT. A drying tube and a nitrogen line were attached to the flask. Stirring was begun and the heterogeneous mixture was cooled to 0° C. with a brine bath. Two addition funnels were charged as follows: to the first was added 75 g (0.74 mol.) of triethylamine; to the second was added a solution of 100 ml of benzene and 60 g (0.66 mol.) of acryloyl chloride. Two drops of acryloyl chloride solution were added for every one drop of triethylamine. The addition took place over a period of two hours. The reaction contents were filtered through diatomaceous earth filtering media and the solution was washed with cold 5% HCl, followed by four 200 ml portions of water. 0.3 g of tert-butanol was added and the solution was dried over MgSO4. The solution was filtered to remove the drying agent and allowed to stand over a mixture of NaHCO3 and Na2SO4 for two days. The solution was filtered, transferred to a one liter, round bottomed flask and placed on a rotoevaporator. Without heat being applied, a vacuum of approximately 5 mmHg (667 Pa) was applied and the solvent was removed as completely as possible. 52 g (42%) of a light yellow liquid was recovered. 13C NMR identified the liquid to contain 86%, by weight, of the desired compound, the balance being benzene and dioxane.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1.C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18]>C(Cl)(=O)C=C.C(N(CC)CC)C.C1C=CC=CC=1.O1CCOCC1>[C:16]([O:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1)(=[O:19])[CH:17]=[CH2:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

87 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC1OC(OC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Six

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a similar preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A drying tube and a nitrogen line were attached to the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Two addition funnels

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction contents

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered through diatomaceous earth

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering media

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with cold 5% HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

0.3 g of tert-butanol was added

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the solution was dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the drying agent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to stand over a mixture of NaHCO3 and Na2SO4 for two days

|

|

Duration

|

2 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Without heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed as completely as possible

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

52 g (42%) of a light yellow liquid was recovered

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)OCC1OC(OC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |